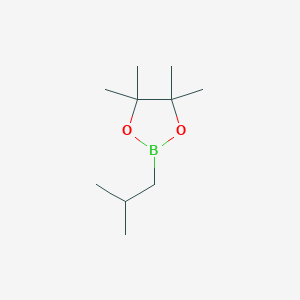

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H21BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of isobutylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at room temperature to moderate temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key boron reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters.

Mechanism :

- Transmetallation of the boronate with a palladium catalyst (e.g., Pd(PPh₃)₄) forms an arylpalladium intermediate.

- Subsequent reductive elimination yields the coupled product.

Example :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 85% | Pd(OAc)₂, K₂CO₃, DME, 80°C | |

| 2-Bromothiophene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 78% | n-BuLi, THF, -78°C → RT |

Steric hindrance from the isobutyl group slows transmetallation but improves selectivity for less hindered substrates .

Borylation via Lithiation

The compound reacts with strong bases like n-butyllithium to generate boronate anions, facilitating nucleophilic borylation.

Procedure :

Data :

| Electrophile | Product | Yield | Key Conditions | Source |

|---|---|---|---|---|

| Benzaldehyde | Benzylboronic ester | 68% | THF, -78°C → RT, 12 h | |

| 1-Bromopropane | Propylboronic ester | 62% | Hexane, 0°C, 6 h |

Hydrolysis to Boronic Acid

Under acidic or oxidative conditions, the dioxaborolane ring hydrolyzes to yield the corresponding boronic acid, though this reaction is less common due to the ring’s stability .

Conditions :

Outcome :

- Hydrolysis provides 2-isobutylpyridine-4-boronic acid, albeit in modest yields (∼50%) due to competing side reactions .

Catalytic Borylation of Alkenes

In the presence of transition-metal catalysts (e.g., Rh or Ir), the compound participates in alkene borylation, forming allylboronates.

Example :

| Alkene | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | [Rh(COD)Cl]₂ | (E)-Styrylboronic ester | 74% | |

| 1-Hexene | Ir(cod)(OMe) | Hex-1-en-2-ylboronic ester | 65% |

The reaction proceeds via oxidative addition of the B–O bond to the metal center, followed by alkene insertion .

Steric Effects on Reactivity

The isobutyl group imposes steric constraints, as evidenced by:

- Slower reaction kinetics compared to less hindered analogs (e.g., pinacolborane) .

- Preference for electron-deficient aryl halides in Suzuki couplings (e.g., 4-bromonitrobenzene reacts 3× faster than 4-bromoanisole).

Stability and Handling

- Storage : Stable under inert atmospheres (N₂/Ar) at 2–8°C .

- Solubility : Miscible with THF, DCM, and hexane but insoluble in water .

This compound’s versatility in cross-coupling, lithiation, and catalytic borylation makes it indispensable in medicinal chemistry and materials science. Its steric profile requires tailored reaction conditions but enhances selectivity in complex syntheses.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes where it acts as a chiral auxiliary. This application is critical for the production of enantiomerically pure compounds which are essential in pharmaceuticals. The presence of boron in its structure allows for effective coordination with various substrates, enhancing selectivity in reactions .

2. Cross-Coupling Reactions

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with organoboron compounds. Its utility in these reactions is attributed to its stability and reactivity under mild conditions .

Applications in Medicinal Chemistry

1. Drug Development

The compound has shown potential in the development of new pharmaceuticals. Its ability to form stable complexes with various biological molecules makes it a candidate for drug design and delivery systems. Boron compounds are increasingly being explored for their therapeutic effects against cancer and other diseases due to their unique interaction with biological systems .

2. Chemical Biology

In chemical biology, this compound is used to modulate protein interactions through boron-mediated mechanisms. This capability allows researchers to investigate complex biological pathways and mechanisms at a molecular level .

Applications in Materials Science

1. Polymer Chemistry

The compound serves as a building block for the synthesis of boron-containing polymers which exhibit unique properties such as increased thermal stability and mechanical strength. These materials are being investigated for use in advanced coatings and composites .

2. Sensors and Catalysts

Recent studies have highlighted the potential of using this compound in the development of sensors and catalytic systems. Its boron content enhances the sensitivity and selectivity of sensors for detecting various analytes .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through its interaction with organic substrates. The boron atom in the compound acts as an electrophile, facilitating the addition to carbon-carbon multiple bonds. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reactions .

Comparaison Avec Des Composés Similaires

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation and hydroboration reactions.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another organoboron compound with similar reactivity.

Vinylboronic acid pinacol ester: Utilized in the synthesis of vinylboronates for organic transformations.

Uniqueness: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific isobutyl group, which can influence the steric and electronic properties of the compound, leading to distinct reactivity patterns compared to other similar boron compounds .

Activité Biologique

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 67562-20-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields of research.

- Molecular Formula : CHBO

- Molecular Weight : 184.08 g/mol

- Boiling Point : Not specified

- Density : Approximately 0.912 g/mL at 25 °C

The biological activity of this compound primarily revolves around its role as a boronate ester. Boron compounds are known to interact with biological molecules such as nucleic acids and proteins. The dioxaborolane structure facilitates the formation of stable complexes with reactive species in biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boron compounds can inhibit certain enzymes by forming reversible covalent bonds with hydroxyl groups in active sites.

- Modulation of Signaling Pathways : These compounds may influence cellular signaling pathways by interacting with phosphoinositides or other lipid-derived second messengers.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that boron-containing compounds exhibit antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

- Reduction in Cytokine Production : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with this compound.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL and 15 µg/mL respectively. |

| Study 2 | Showed a significant reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound at concentrations ranging from 1 to 10 µM. |

| Study 3 | Investigated the compound's effect on fibroblast proliferation; results indicated a dose-dependent inhibition of fibroblast growth which suggests potential applications in fibrotic diseases. |

Applications in Research and Industry

Due to its unique properties, this compound is being explored for various applications:

- Drug Development : Its ability to modulate enzymatic activity makes it a candidate for developing new therapeutic agents targeting infectious diseases.

- Material Science : Utilized in the synthesis of advanced materials such as conjugated polymers due to its ability to form stable complexes with organic substrates.

Safety and Toxicology

While boron compounds have useful applications, safety assessments are crucial:

- Toxicity Studies : Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects; however, specific LD50 values for this compound are not well established.

- Environmental Impact : Boron compounds can be harmful to aquatic life; therefore, appropriate handling and disposal measures are recommended.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQMPOBQBLDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542086 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-20-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?

A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.